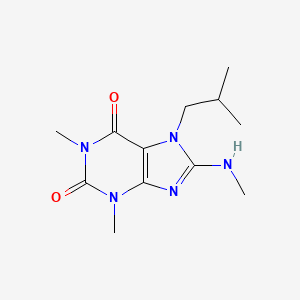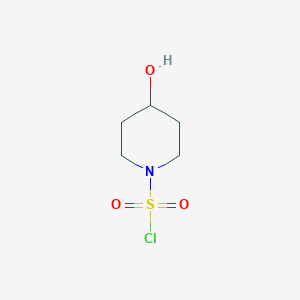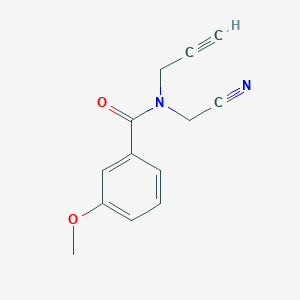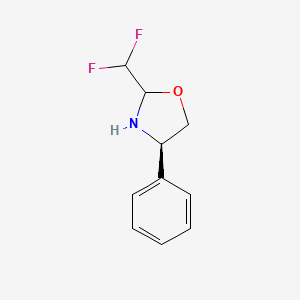
7-isobutyl-1,3-dimethyl-8-(methylamino)-1H-purine-2,6(3H,7H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
7-isobutyl-1,3-dimethyl-8-(methylamino)-1H-purine-2,6(3H,7H)-dione, also known as IBMX, is a chemical compound that has been widely used in scientific research. It belongs to the class of xanthine derivatives and has a similar structure to caffeine.
Scientific Research Applications
Chemical Synthesis and Reactions
One study explores the reactions of 1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-(1H,3H)dione with alkylamides, leading to the formation of isomeric alkylaminated products through a process involving liquid ammonia and an oxidizing agent. This research lays the foundation for understanding the chemical behavior and potential modifications of purine derivatives, including the compound (A. Gulevskaya et al., 1994).
Structural Analysis and Properties
Another significant aspect of scientific research on this compound focuses on understanding its structural properties and how these influence its biological activity. For instance, the study of topology in pharmaceutically relevant polymorphs of methylxanthines, including caffeine and its metabolites, underscores the importance of structural analysis in predicting biological activity. This work, through experimental and computational studies, highlights the intricate interplay between molecular structure and biological function, providing insights that could be applicable to the compound (J. Latosinska et al., 2014).
Potential Biological Relevance
While direct studies on the biological implications of "7-isobutyl-1,3-dimethyl-8-(methylamino)-1H-purine-2,6(3H,7H)-dione" are not highlighted in the provided research, the exploration of related compounds suggests a broad interest in the therapeutic potentials of purine derivatives. For example, the analysis of purine alkaloids from marine sources for their cytotoxicity against human cancer cell lines underscores the ongoing interest in purine compounds for therapeutic applications. Such research may offer a foundational understanding relevant to exploring the biological activities of the compound in focus (S. Qi et al., 2008).
properties
IUPAC Name |
1,3-dimethyl-8-(methylamino)-7-(2-methylpropyl)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N5O2/c1-7(2)6-17-8-9(14-11(17)13-3)15(4)12(19)16(5)10(8)18/h7H,6H2,1-5H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYHHQFWSKJWXJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C2=C(N=C1NC)N(C(=O)N(C2=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-isobutyl-1,3-dimethyl-8-(methylamino)-1H-purine-2,6(3H,7H)-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[[5-[(2-Fluorophenoxy)methyl]-1,2-oxazol-3-yl]methyl]prop-2-enamide](/img/structure/B2755017.png)
![2-[5-(4-methylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(4-phenoxyphenyl)acetamide](/img/structure/B2755020.png)
![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)furan-2-carboxamide](/img/structure/B2755021.png)
![2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2755022.png)
![ethyl 3-carbamoyl-2-(4-methyl-1,2,3-thiadiazole-5-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2755025.png)
![N-(3-fluorophenyl)-2-{1'H-spiro[cyclohexane-1,2'-quinazoline]sulfanyl}acetamide](/img/structure/B2755027.png)
![2-chloro-6-fluoro-1-methyl-1H-benzo[d]imidazole](/img/structure/B2755028.png)

![2-(7-cyclopropyl-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanyl-N-(furan-2-ylmethyl)acetamide](/img/structure/B2755031.png)


![N-(3,4-dichlorophenyl)-3-[5-(2-methylcyclopropyl)furan-2-yl]propanamide](/img/structure/B2755035.png)

![4-(4-(((5,6-dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2755038.png)